![molecular formula C6H4Cl2O B580965 2,5-Dichlorophenol-3,4,6-d3 CAS No. 1219803-68-5](/img/structure/B580965.png)
2,5-Dichlorophenol-3,4,6-d3
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Overview
Description
2,5-Dichlorophenol-3,4,6-d3 (2,5-DCP-d3) is a stable, deuterated chlorinated phenol. It has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. It is a useful tool for investigating the structure and function of biological molecules and can be used to study the effects of environmental toxins.
Scientific Research Applications
Environmental Risk Assessment
2,5-Dichlorophenol-3,4,6-d₃ (2,5-DCP-d₃) has been studied in ecological risk assessments. Researchers have applied a tiered approach to evaluate its potential impact on Chinese surface waters . The results indicate that 2,5-DCP-d₃ poses negligible or de minimis risk in most regions, but the risks vary across different river basins. Understanding its behavior in aquatic ecosystems is crucial for environmental management.
Analytical Chemistry
In analytical chemistry, 2,5-DCP-d₃ serves as an internal standard for quantification. Researchers use it alongside other chlorophenols to validate analytical methods and ensure accurate measurements. Its stable isotopic composition aids in calibration and quality control during gas chromatography-mass spectrometry (GC-MS) analyses .
Mechanism of Action
Target of Action
2,5-Dichlorophenol-3,4,6-d3 is a chlorinated derivative of phenol Chlorophenols, in general, are known to interact with various enzymes and proteins within the cell, disrupting normal cellular function .
Mode of Action
Chlorophenols are known to cause toxicity by disrupting cellular membranes, inhibiting enzyme activity, and interfering with energy production within the cell .
Biochemical Pathways
Chlorophenols, including 2,5-Dichlorophenol-3,4,6-d3, can be degraded by bacteria through various biochemical pathways . For instance, certain bacteria can catalyze ortho-dechlorination of highly chlorinated phenols, leading to the formation of less toxic compounds .
Pharmacokinetics
Metabolism of chlorophenols typically occurs in the liver, and they are excreted primarily in urine .
Result of Action
Chlorophenols are known to cause a variety of toxic effects, including disruption of cellular membranes, inhibition of enzyme activity, and interference with energy production .
Action Environment
The action, efficacy, and stability of 2,5-Dichlorophenol-3,4,6-d3 can be influenced by various environmental factors. For instance, the presence of other organic pollutants can affect the degradation of chlorophenols by bacteria . Additionally, factors such as temperature, pH, and the presence of certain metal ions can influence the stability and reactivity of chlorophenols .
properties
IUPAC Name |
2,5-dichloro-3,4,6-trideuteriophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANCECPPZPIPNO-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])O)Cl)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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